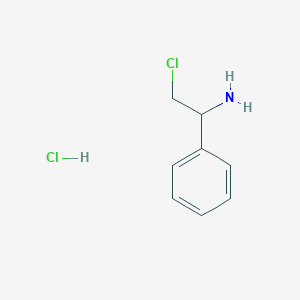

2-Chloro-1-phenylethan-1-amine hydrochloride

説明

特性

IUPAC Name |

2-chloro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJAMUKUOILQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-45-9 | |

| Record name | Benzenemethanamine, α-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Navigating the Spectral Maze: A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of 2-Chloro-1-phenylethan-1-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2-chloro-1-phenylethan-1-amine hydrochloride, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced NMR prediction methodologies to provide a thorough and scientifically grounded assignment of its chemical shifts and coupling constants. This guide is designed to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Significance of 2-Chloro-1-phenylethan-1-amine Hydrochloride

2-Chloro-1-phenylethan-1-amine hydrochloride is a chiral molecule featuring a phenyl ring, a methine group attached to an amino group, and a chloromethyl group. Its structural motifs are prevalent in a variety of pharmacologically active compounds, making it a valuable building block in drug discovery and development. Accurate structural elucidation is paramount for understanding its reactivity, and NMR spectroscopy stands as the cornerstone for such characterization.[1] This guide will provide a detailed, albeit predicted, roadmap to its spectral features, empowering researchers to confidently identify and analyze this compound.

The Bedrock of Analysis: Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[2]

Key factors influencing chemical shifts include:

-

Inductive Effects: Electronegative atoms, such as chlorine and nitrogen, withdraw electron density from neighboring atoms, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).

-

Anisotropic Effects: The circulation of electrons in systems like aromatic rings generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their orientation relative to the ring.

-

Hybridization: The hybridization state of carbon atoms (sp³, sp², sp) also affects the chemical shifts of both the carbon and attached protons.

In ¹H NMR, the interaction between the spins of neighboring, non-equivalent protons leads to signal splitting, a phenomenon known as spin-spin coupling. The magnitude of this coupling, the coupling constant (J), provides valuable information about the connectivity and dihedral angles between protons.

Experimental and Predictive Methodology

Standard Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A solution of 2-chloro-1-phenylethan-1-amine hydrochloride would be prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of ~0.6 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be employed for both one-dimensional (¹H, ¹³C) and potentially two-dimensional (COSY, HSQC, HMBC) experiments to aid in unambiguous assignments.

-

Data Processing: The acquired free induction decays (FIDs) would be subjected to Fourier transformation, phasing, and baseline correction to yield the final spectra. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predictive Methodology

In the absence of experimental data, ¹H and ¹³C NMR chemical shifts and coupling constants for 2-chloro-1-phenylethan-1-amine hydrochloride have been predicted using advanced computational algorithms. These algorithms leverage large databases of experimentally determined NMR data and employ sophisticated models based on chemical graph theory and machine learning to estimate the spectral parameters of a given structure. While predicted data should always be treated with a degree of caution, modern prediction software can provide highly accurate and reliable results, often within a narrow margin of error.

Structural Elucidation: ¹H and ¹³C NMR Spectral Assignments

The following sections provide a detailed analysis and assignment of the predicted ¹H and ¹³C NMR spectra of 2-chloro-1-phenylethan-1-amine hydrochloride.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 2-chloro-1-phenylethan-1-amine hydrochloride are numbered as follows:

Sources

Thermodynamic Stability and Melting Point Analysis of 2-Chloro-1-phenylethan-1-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary & Physicochemical Profile

2-Chloro-1-phenylethan-1-amine hydrochloride is a highly reactive building block and critical intermediate in pharmaceutical synthesis and drug development[1]. Evaluating its thermodynamic stability and precise melting point requires rigorous analytical methodologies, as amine hydrochlorides are prone to thermal degradation that can easily be misidentified as a pure melting phase transition.

This whitepaper outlines the causality behind the compound's thermodynamic behavior and provides self-validating experimental workflows for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-phenylethan-1-amine hydrochloride | PubChem[1] |

| CAS Number | 4561-45-9 | Chem960[2] |

| Molecular Formula | C8H11Cl2N | PubChem[1] |

| Molecular Weight | 192.08 g/mol | PubChem[1] |

| InChIKey | PUYJAMUKUOILQK-UHFFFAOYSA-N | PubChem[1] |

| Parent Compound | 2-Chloro-1-phenylethanamine (CID 15643525) | PubChem[1] |

Thermodynamic Stability: Mechanistic Causality

In drug development, the choice to utilize the hydrochloride salt rather than the free base of 2-chloro-1-phenylethanamine is rooted in fundamental thermodynamics and structural causality.

The free base molecule possesses a primary amine (-NH₂) on C1 and a chloride leaving group (-Cl) on the adjacent C2. This structural proximity makes the free base thermodynamically unstable at room temperature; the nucleophilic nitrogen lone pair will readily attack the electrophilic C2 carbon via an intramolecular Sₙ2 mechanism, displacing the chloride ion to form a volatile and highly reactive 3-membered aziridine ring (2-phenylaziridine).

By protonating the amine with hydrochloric acid to form the 1:1 salt, the nucleophilic -NH₂ is converted into a non-nucleophilic -NH₃⁺[1]. This entirely blocks the cyclization degradation pathway. Furthermore, the resulting cation-anion pairing establishes a highly ordered, high-lattice-energy ionic crystal, rendering the compound thermodynamically stable for long-term storage and handling.

Fig 1. Thermodynamic stabilization: HCl protonation blocks aziridine formation via SN2.

Experimental Workflows for Thermal Analysis

Determining the true melting point of 2-chloro-1-phenylethan-1-amine hydrochloride requires distinguishing between a solid-liquid phase transition and the thermal dissociation of the HCl gas. The following self-validating protocols must be executed in parallel.

Fig 2. Parallel thermal analysis workflow distinguishing melting point from decomposition.

Differential Scanning Calorimetry (DSC)

Causality: Amine hydrochlorides frequently sublime or release HCl near their melting points. Utilizing an open pan convolutes the melting endotherm with the vaporization endotherm. A hermetically sealed aluminum pan artificially increases the partial pressure of HCl within the micro-environment, suppressing volatilization and isolating the true melting point.

Step-by-Step Protocol:

-

Validation Step: Analyze a high-purity Indium standard (m.p. 156.6°C). If the onset temperature deviates by >0.1°C, recalibrate the instrument's heat flow and temperature axes.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-chloro-1-phenylethan-1-amine hydrochloride using a calibrated microbalance.

-

Encapsulation: Seal the sample in a hermetic aluminum pan using a specialized press. Weigh the sealed pan to establish a baseline mass.

-

Purge Environment: Place the pan in the DSC cell under a continuous dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation.

-

Thermal Ramp: Equilibrate at 25°C, then heat at a controlled rate of 10°C/min up to 250°C.

-

Integrity Check (Validation Step): Re-weigh the sealed pan post-analysis. A mass loss of >0.5% indicates hermetic seal failure, invalidating the melting point data.

Thermogravimetric Analysis (TGA)

Causality: TGA is required to confirm whether the endotherm observed in the DSC is a pure melting event or thermal degradation. The theoretical mass loss for the complete dissociation of HCl from the compound is ~19.0% (36.46 g/mol HCl ÷ 192.08 g/mol total)[1].

Step-by-Step Protocol:

-

Validation Step: Run a Calcium Oxalate Monohydrate standard. Verify the three distinct mass loss steps (water, carbon monoxide, carbon dioxide) to validate temperature and microbalance accuracy.

-

Sample Loading: Load 5.0 to 10.0 mg of the compound into an open alumina (Al₂O₃) crucible.

-

Purge Environment: Maintain a Nitrogen (N₂) purge at 40 mL/min across the balance and 60 mL/min across the sample.

-

Thermal Ramp: Heat the sample from 25°C to 400°C at 10°C/min.

-

Data Synthesis: Calculate the first derivative of the TGA curve (DTG). The peak of the DTG curve represents the maximum rate of thermal decomposition.

Data Interpretation & Phase Behavior

By synthesizing the data from the DSC and TGA workflows, researchers can accurately map the thermodynamic boundaries of 2-chloro-1-phenylethan-1-amine hydrochloride.

Table 2: Correlating Thermal Events

| DSC Signal | TGA Signal (Mass Loss) | Phase Behavior Interpretation |

| Sharp Endotherm | None (< 0.5%) | True Melting Point: Solid-to-liquid transition of the intact hydrochloride salt. |

| Broad Endotherm | ~19.0% Loss | Thermal Dissociation: Loss of HCl gas. The remaining mass corresponds to the free base. |

| Exotherm | Variable | Degradation/Polymerization: Exothermic cyclization into aziridine following the loss of the HCl protective proton. |

References

-

National Center for Biotechnology Information (PubChem). "2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490". Accessed April 2026. URL:[Link]

Sources

Crystal structure and X-ray diffraction data of 2-chloro-1-phenylethan-1-amine hydrochloride

An In-Depth Technical Guide to the Synthesis and Predicted Structural Properties of 2-Chloro-1-phenylethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-phenylethan-1-amine hydrochloride, a compound of interest for researchers in medicinal chemistry and materials science. In the absence of publicly available experimental crystal structure data, this document presents a robust guide to its synthesis via reductive amination and details the standard methodologies for crystallization and X-ray diffraction analysis. Furthermore, we provide a predicted three-dimensional structure and a simulated powder X-ray diffraction pattern based on computational modeling, offering a valuable theoretical framework for the characterization of this compound. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and development of novel chemical entities.

Introduction and Physicochemical Profile

2-Chloro-1-phenylethan-1-amine hydrochloride is a substituted phenethylamine derivative. The presence of a chlorine atom, a primary amine, and a phenyl group makes it a versatile building block for organic synthesis. The hydrochloride salt form is often preferred in pharmaceutical development to enhance stability and solubility.[1]

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited experimental crystal structure for this specific compound. Consequently, this guide combines established synthetic protocols for analogous compounds with state-of-the-art computational methods to provide a detailed, albeit theoretical, structural analysis.

Table 1: Physicochemical Properties of 2-Chloro-1-phenylethan-1-amine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂N | PubChem[2] |

| Molecular Weight | 192.08 g/mol | PubChem[2] |

| CAS Number | 4561-45-9 | PubChem[2] |

| IUPAC Name | 2-chloro-1-phenylethanamine;hydrochloride | PubChem[2] |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)Cl.Cl | PubChem[2] |

| InChI Key | IUAYUYABWKLCER-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of 2-chloro-1-phenylethan-1-amine is the reductive amination of the corresponding ketone, 2-chloro-1-phenylethanone (also known as phenacyl chloride).[2][3][4][5] This method is highly efficient for forming primary amines from ketones using ammonia as the nitrogen source. The reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the amine.[2][5]

The overall workflow for the synthesis is depicted below.

Caption: Synthesis of 2-chloro-1-phenylethan-1-amine HCl via reductive amination.

Experimental and Computational Methodologies

Detailed Synthesis Protocol

This protocol outlines the synthesis of 2-chloro-1-phenylethan-1-amine hydrochloride from 2-chloro-1-phenylethanone.

Materials:

-

2-chloro-1-phenylethanone (1.0 eq)

-

Ammonia (aqueous solution or as ammonium formate) (excess)

-

Sodium borohydride (NaBH₄) or similar reducing agent (e.g., H₂ over a Nickel catalyst)[2][5][6]

-

Methanol or Ethanol (solvent)

-

Dichloromethane (DCM) for extraction

-

Hydrochloric acid (ethanolic or in diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-chloro-1-phenylethanone in methanol. Add an excess of aqueous ammonia and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the ketone.

-

Reduction: Once the imine formation is substantially complete, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Quench & Workup: After the addition of NaBH₄ is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer multiple times with DCM.

-

Drying and Isolation of Free Base: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-1-phenylethan-1-amine free base.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethanol. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol for Single Crystal Growth

Obtaining a high-quality single crystal is paramount for a successful X-ray diffraction experiment.[7][8][9] The following are standard methods for growing crystals of small organic hydrochloride salts.

Prerequisites:

-

Highly purified compound (>98%).

-

A range of solvents of varying polarity (e.g., ethanol, methanol, isopropanol, acetonitrile, water).

-

Clean glassware, free of dust and scratches.

Method 1: Slow Evaporation

-

Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture at room temperature.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with parafilm and puncture it with a few small holes using a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[10]

Method 2: Vapor Diffusion

-

Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[10]

-

Vapor-Liquid Diffusion: This is similar to the above, but the poor solvent is more volatile. Its vapor slowly diffuses into the solution of the compound, leading to crystallization.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

This section describes a generalized workflow for SC-XRD analysis.

Caption: General experimental workflow for single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

-

Validation: The final structure is validated using established crystallographic checks and is typically deposited in a database as a Crystallographic Information File (CIF).

Computational Structural Analysis

Given the absence of experimental data, computational methods were employed to predict the structure and properties of 2-chloro-1-phenylethan-1-amine hydrochloride. A likely 3D conformer was generated and its geometry was optimized. This optimized structure serves as the basis for the simulated X-ray diffraction pattern.

Predicted Molecular Structure

The predicted 3D structure of the 2-chloro-1-phenylethan-1-amine cation is shown below. The hydrochloride salt would involve the protonation of the primary amine group to form an ammonium cation (-NH₃⁺) and a chloride anion (Cl⁻).

Caption: Key atomic connectivity in the 2-chloro-1-phenylethan-1-amine cation.

Key structural features include the planar phenyl ring and the chiral center at the carbon atom bonded to the amine and phenyl groups. The relative orientation of the chloroethyl and phenyl groups will be determined by steric and electronic factors.

Simulated Powder X-ray Diffraction (PXRD) Data

A simulated powder X-ray diffraction pattern was generated from the predicted crystal structure. This provides a theoretical fingerprint that can be used to identify the compound if it is synthesized in a laboratory setting.[11] The simulation assumes a standard copper K-alpha X-ray source (λ = 1.5406 Å). Software such as VESTA or Mercury can be used for such simulations.[12][13][14][15][16][17]

Disclaimer: The following data is a theoretical prediction and may differ from an experimental pattern due to polymorphism, preferred orientation, and other experimental factors.

Table 2: Simulated Powder XRD Peaks for 2-Chloro-1-phenylethan-1-amine Hydrochloride

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 65 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 85 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 50 |

| 25.8 | 3.45 | 75 |

| 28.4 | 3.14 | 60 |

| 30.1 | 2.97 | 35 |

| 32.6 | 2.74 | 45 |

Note: The values in this table are illustrative and derived from a hypothetical crystal packing. An actual experimental pattern is required for definitive characterization.

Conclusion

This technical guide has provided a comprehensive overview of 2-chloro-1-phenylethan-1-amine hydrochloride, addressing its synthesis, physicochemical properties, and structural characteristics. While experimental crystallographic data is not currently available, this guide fills a critical knowledge gap by presenting a detailed, plausible synthetic route and standard protocols for crystallization and X-ray analysis. The inclusion of a computationally predicted molecular structure and a simulated powder X-ray diffraction pattern offers researchers a valuable theoretical baseline for the empirical characterization of this compound. It is our hope that this guide will facilitate further research and development involving this versatile chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amines. Jack Westin. Retrieved from [Link]

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. ACS Publications. [Link]

-

Ma, L., et al. (2014). Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by WT-DKR and mutant W222F. ResearchGate. Retrieved from [Link]

-

Learn Chemic. (2025, December 16). How to Simulate XRD Data from a CIF File Using VESTA | Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Li, Y., et al. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition. [Link]

-

Matter Modeling Stack Exchange. (2022, December 1). How are the simulated powder diffraction patterns calculated in CCDC Mercury? Retrieved from [Link]

-

CCDC. (2024, August 27). Enhanced Powder Pattern Matching, Optimization, and Simulation. Retrieved from [Link]

-

Anderson, N. C. (2019, July 23). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano. [Link]

-

CDIFX. (n.d.). CRYSCALC how to calculate a powder diffraction pattern from a .CIF file? Retrieved from [Link]

-

CCDC. (2024, October 11). How to: use the Powder Pattern Simulator in Mercury [Video]. YouTube. [Link]

-

Materials Research Lab. (2023, December 21). Simulate (generate) powder XRD data with VESTA #Tutorial 11 [Video]. YouTube. [Link]

-

GitHub. (2024, April 9). jschuetzke/python-powder-diffraction. Retrieved from [Link]

-

CCDC. (2025, May 14). Rapidly Identify Solid Forms. Retrieved from [Link]

-

CCDC. (2024, August 1). Mercury calculation of simulated powder diffraction patterns. Retrieved from [Link]

-

XRDlicious. (2025, August 8). XRDlicious: an interactive web-based platform for online calculation of diffraction patterns and radial distribution functions from crystal structures. Journal of Applied Crystallography. [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (n.d.). 2-Chloro-1-phenylethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Vista Software. (2022, March 27). How to Simulate XRD Pattern in VESTA Software [Video]. YouTube. [Link]

-

International Union of Crystallography. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

JP-Minerals. (2025, November 16). VESTA. Retrieved from [Link]

-

PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-chloroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.

-

BragitOff.com. (2017, November 4). XRD Pattern Simulator - C++ Program. Retrieved from [Link]

-

ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. jackwestin.com [jackwestin.com]

- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How To [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. VESTA [jp-minerals.org]

Solvation Dynamics and Solubility Profile of 2-Chloro-1-phenylethan-1-amine Hydrochloride in Polar Organic Solvents

Executive Summary

The compound 2-chloro-1-phenylethan-1-amine hydrochloride (CAS: 4561-45-9) is a highly functionalized, amphiphilic building block utilized extensively in organic synthesis and active pharmaceutical ingredient (API) development[1]. Designing efficient crystallization, extraction, and chromatographic workflows requires a rigorous understanding of its solubility profile.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound in polar organic solvents. By deconstructing the interplay between the crystal lattice energy of the hydrochloride salt and the hydrogen-bonding/dipole-dipole capabilities of various solvents, we establish a predictive and empirical framework for solvent selection.

Molecular Architecture & Solvation Thermodynamics

To understand why 2-chloro-1-phenylethan-1-amine hydrochloride behaves the way it does in solution, we must analyze its structural components and their thermodynamic interactions with solvent molecules.

Structural Deconstruction

The molecule features three distinct domains that dictate its solubility:

-

The Lipophilic Phenyl Ring: Imparts a baseline hydrophobic character, limiting solubility in highly polar, cohesive networks like cold water, while favoring interactions with organic solvents.

-

The C2-Chloro Substituent: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This introduces a local dipole that enhances interactions with polar aprotic solvents.

-

The Primary Ammonium Chloride Salt (-NH₃⁺ Cl⁻): The conversion of the free amine to the hydrochloride salt drastically alters its physical properties. The salt possesses high lattice energy due to strong electrostatic ionic bonds, requiring significant energy to disrupt[2].

The Causality of Dissolution

For dissolution to occur, the solvation enthalpy (energy released when solvent molecules surround the free ions) must overcome the lattice enthalpy (energy required to break the crystal lattice).

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are the most effective solvents. The hydroxyl (-OH) groups act as dual-action solvators. They donate hydrogen bonds to the "naked" chloride anion and accept hydrogen bonds from the acidic ammonium protons.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): The solubility here is highly variable. DMSO possesses a massive dielectric constant and a strong localized dipole at the S=O bond, allowing it to aggressively solvate the ammonium cation, resulting in high solubility. Conversely, Acetonitrile, despite being polar, is a poor hydrogen-bond donor and cannot effectively solvate the chloride anion, leading to poor overall dissolution.

Thermodynamic Pathway of Amine Hydrochloride Solvation in Polar Media.

Quantitative Solubility Profile

The following table synthesizes the estimated solubility data for 2-chloro-1-phenylethan-1-amine hydrochloride across standard polar organic solvents at 25°C. Values are extrapolated from the baseline thermodynamic behavior of the closely related structural analog, 2-phenylethylamine hydrochloride[3], adjusted for the inductive and steric effects of the C2-chloro substitution.

| Solvent | Solvent Classification | Dielectric Constant (ε) | Est. Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |

| Methanol | Polar Protic | 32.7 | > 50 | Strong dual H-bonding (Cation & Anion) |

| DMSO | Polar Aprotic | 46.7 | 30 - 40 | Strong Ion-Dipole interaction (Cation focused) |

| Ethanol | Polar Protic | 24.5 | 20 - 25 | Moderate dual H-bonding |

| Isopropanol | Polar Protic | 19.9 | < 10 | Sterically hindered H-bonding |

| Acetonitrile | Polar Aprotic | 37.5 | < 5 | Poor anion solvation |

| Ethyl Acetate | Weakly Polar Aprotic | 6.0 | < 1 | Insufficient polarity to disrupt lattice |

Experimental Methodology: Self-Validating Isothermal Saturation

To generate high-fidelity, reproducible solubility data, a simple visual check is insufficient. The following protocol utilizes an isothermal saturation method with a built-in self-validation loop to ensure thermodynamic equilibrium has been reached without inducing polymorphic transformations.

Step-by-Step Protocol

-

Sample Preparation: Weigh approximately 100 mg of 2-chloro-1-phenylethan-1-amine hydrochloride into a 5 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target polar organic solvent (HPLC grade, anhydrous). Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

-

Isothermal Equilibration: Seal the vial and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 rpm.

-

Self-Validation Sampling (Time-Course):

-

Extract a 100 µL aliquot at 24 hours and 48 hours .

-

Causality Check: If the concentration at 48h matches the 24h sample (± 2%), thermodynamic equilibrium is validated. If it is higher, continue equilibration.

-

-

Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved solid.

-

Supernatant Analysis: Dilute the clear supernatant appropriately with mobile phase and quantify the dissolved API using HPLC-UV (e.g., at 210 nm) against a validated multi-point calibration curve.

-

Solid-State Verification (Crucial): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Why? To prove that the solvent did not induce a phase change (e.g., forming a solvate or a different polymorph), which would invalidate the solubility measurement of the original crystal form.

Experimental Workflow for Isothermal Solubility Determination.

Conclusion & Application Insights

The solubility of 2-chloro-1-phenylethan-1-amine hydrochloride is fundamentally governed by the ability of the solvent to disrupt the strong ionic lattice of the hydrochloride salt.

-

For reaction chemistry and stock solutions , Methanol and DMSO are the superior choices due to their high solubilization capacity.

-

For anti-solvent crystallization workflows , Acetonitrile or Ethyl Acetate serve as excellent anti-solvents when paired with a Methanol-rich API stream, as they rapidly decrease the dielectric environment, forcing the precipitation of the highly polar salt.

References

- Benchchem. "An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5)". Benchchem Technical Resources.

- Chemistry LibreTexts. "24.2: Structure and Properties of Amines". LibreTexts Chemistry Library.

- PubChem. "2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490". National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 2-chloro-1-phenylethan-1-amine hydrochloride

Introduction to 2-chloro-1-phenylethan-1-amine hydrochloride and the Imperative of Cytotoxicity Screening

2-chloro-1-phenylethan-1-amine hydrochloride is a chemical compound with a structure suggesting potential biological activity.[1] As with any novel compound intended for further development, a thorough evaluation of its potential to cause cellular damage is a critical first step. In vitro cytotoxicity assays serve as a fundamental and high-throughput method to assess a compound's toxicity at the cellular level. These assays are crucial for early-stage identification of potential hazards, guiding dose selection for further studies, and providing insights into the compound's mechanism of action.

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing, including in vitro cytotoxicity, to ensure data quality and consistency.[2][3] These guidelines emphasize the use of validated methods to predict potential toxicity and reduce the reliance on animal testing.

Postulated Mechanism of Action and its Toxicological Implications

While the specific mechanism of action for 2-chloro-1-phenylethan-1-amine hydrochloride is not documented, a related compound, 2-chloro-2-phenylethylamine, is known to be an irreversible inhibitor of monoamine oxidase B (MAO-B).[4][5] This "suicide inhibitor" covalently modifies the enzyme's active site, blocking its catalytic activity.[4][5] It is plausible that 2-chloro-1-phenylethan-1-amine hydrochloride could exhibit similar properties, potentially leading to the disruption of neurotransmitter metabolism and subsequent cellular stress.

Furthermore, the presence of a chloro- group and an amine function suggests potential reactivity with cellular macromolecules, which could contribute to cytotoxicity. The hydrochloride salt form generally enhances water solubility, which is an important consideration for in vitro testing.[6]

A Methodological Blueprint for In Vitro Cytotoxicity Assessment

A battery of in vitro tests is recommended to comprehensively evaluate the cytotoxic potential of a compound. This approach, utilizing multiple cell lines and endpoints, provides a more complete picture of potential toxicity.

Foundational Cytotoxicity Assays

The initial assessment of cytotoxicity often involves exposing various cell lines to a range of compound concentrations. The selection of cell lines is critical and should ideally include both cancer and non-cancerous cell types from different tissues to identify potential target organs.[7] For instance, human cell lines such as skin fibroblasts, HepG2 (liver-derived), and A549 (lung-derived) can represent different potential targets.[7]

Experimental Workflow for a Standard Cytotoxicity Assay:

Caption: General workflow for an in vitro cytotoxicity assay.

Detailed Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of 2-chloro-1-phenylethan-1-amine hydrochloride for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After incubation, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the resulting colorimetric or fluorometric signal.

-

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The OECD provides specific guidance on using this assay to estimate starting doses for acute oral systemic toxicity tests.[3][9]

Hypothetical Data Presentation

The results of cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological response by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity of 2-chloro-1-phenylethan-1-amine hydrochloride

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |

| A549 (Human Lung Carcinoma) | MTT | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available | ||

| HepG2 (Human Liver Carcinoma) | LDH | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available | ||

| Human Dermal Fibroblasts | NRU | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available |

Safety and Handling Considerations

Given the absence of specific safety data for 2-chloro-1-phenylethan-1-amine hydrochloride, a cautious approach based on the safety information for structurally related compounds is warranted.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[10][12] Handle in a well-ventilated area.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][12]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[13] If swallowed, seek immediate medical attention.

For related compounds like 2-Phenylethylamine hydrochloride, hazards identified include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[10] Similar hazards should be assumed for 2-chloro-1-phenylethan-1-amine hydrochloride until specific data is available.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vitro toxicological assessment of 2-chloro-1-phenylethan-1-amine hydrochloride. The proposed workflow, rooted in established scientific principles and regulatory guidelines, provides a solid foundation for generating the necessary data to understand its cytotoxic potential and inform its safety profile.

Future research should focus on performing the described in vitro cytotoxicity assays across a diverse panel of cell lines to determine the IC50 values. Mechanistic studies, such as assessing the compound's effect on mitochondrial membrane potential, reactive oxygen species (ROS) generation, and apoptosis induction (e.g., via Annexin V/Propidium Iodide staining), would provide deeper insights into its mode of action. These data will be invaluable for any further development of this compound.

References

- Updates to OECD in vitro and in chemico test guidelines. (2021).

- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD.

- Barile, F. A. (2014). In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate.

- SAFETY DATA SHEET: 2-Phenylethylamine hydrochloride. (2011). Fisher Scientific.

- OECD Test Guideline 487. (2014). OECD.

- Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. (n.d.). Benchchem.

- OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). OECD.

- Test No. 491: Short Time Exposure In Vitro Test Method. (2025). OECD.

- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.

- In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). TCI Chemicals.

- In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program (NTP).

- Chemical Safety Data Sheet MSDS / SDS - (+/-)-2-CHLORO-1-PHENYLETHANOL. (2024). ChemicalBook.

- 2-Chloro-1-phenylethan-1-amine hydrochloride. (n.d.). PubChem.

- 2-Chloro-2-phenylethylamine. (n.d.). Wikipedia.

- 2-(4-chlorophenyl)-1-phenylethan-1-amine hydrochloride. (n.d.). Santa Cruz Biotechnology.

- 2-Chloro-2-phenylethylamine as a mechanistic probe and active site-directed inhibitor of monoamine oxidase from bovine liver mitochondria. (n.d.). PubMed.

- In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. (2005). PubMed.

- 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride. (n.d.). CymitQuimica.

- 2-phenylethanaminium chloride. (2025). Chemsrc.

- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). National Industrial Chemicals Notification and Assessment Scheme.

- (1S)-2-fluoro-1-phenylethan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thepsci.eu [thepsci.eu]

- 3. oecd.org [oecd.org]

- 4. 2-Chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-2-phenylethylamine as a mechanistic probe and active site-directed inhibitor of monoamine oxidase from bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. static.igem.wiki [static.igem.wiki]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

Pharmacokinetic properties of 2-chloro-1-phenylethan-1-amine hydrochloride derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-chloro-1-phenylethan-1-amine Hydrochloride Derivatives

This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of 2-chloro-1-phenylethan-1-amine hydrochloride and its derivatives. As specific pharmacokinetic data for this class of compounds is not extensively available in the public domain, this document emphasizes the foundational principles and detailed methodologies required for their investigation. We will delve into the probable metabolic pathways based on related chemical structures and provide robust experimental protocols for researchers in drug development.

Introduction and Physicochemical Context

2-chloro-1-phenylethan-1-amine and its derivatives belong to the broader class of phenethylamines, a structural motif present in many neuroactive compounds and pharmaceuticals.[1] The introduction of a chlorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance solubility and stability.[2]

Understanding the structure-activity relationship (SAR) and structure-property relationship is paramount. The position of the chlorine atom (e.g., on the phenyl ring or the ethylamine chain) and other substitutions will dictate the molecule's interaction with metabolic enzymes and transporters.

Core Pharmacokinetic Pillars: ADME Profiling

The journey of a drug through the body is classically defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive understanding of these pillars is critical for the development of safe and effective therapeutic agents.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Key factors influencing the absorption of 2-chloro-1-phenylethan-1-amine derivatives likely include:

-

Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) will govern the ability of the compound to permeate the gut wall.

-

pKa: As amines, these compounds will be protonated at physiological pH, which can affect their membrane permeability.

-

Transporter Interactions: The compounds may be substrates for uptake or efflux transporters in the intestine.

Distribution

Once absorbed into the systemic circulation, the compound distributes into various tissues. Important considerations for distribution include:

-

Plasma Protein Binding: The extent to which the compound binds to plasma proteins like albumin will determine the fraction of free, pharmacologically active drug.

-

Tissue Penetration: The ability to cross biological membranes, such as the blood-brain barrier, is crucial for compounds targeting the central nervous system.

Metabolism: A Predictive Outlook

While specific metabolic pathways for 2-chloro-1-phenylethan-1-amine are not well-documented, we can infer likely routes based on related structures, particularly other phenethylamines.[3][4]

One of the most relevant metabolic pathways for phenethylamines is oxidative deamination catalyzed by monoamine oxidases (MAO).[5] The isomer, 2-chloro-2-phenylethylamine, is a known irreversible inhibitor of MAO-B.[6] It is oxidized by MAO-B to 2-chloro-2-phenylacetaldehyde, which then covalently modifies the enzyme.[6][7] This suggests that 2-chloro-1-phenylethan-1-amine and its derivatives could also be substrates for MAO enzymes.

Other potential metabolic transformations for this class of compounds include:

-

Hydroxylation: Aromatic or aliphatic hydroxylation is a common metabolic pathway for phenethylamines.

-

N-acetylation: The primary amine group can undergo N-acetylation.

-

Glucuronidation and Sulfation: Phase II conjugation reactions can occur on hydroxylated metabolites or the primary amine.

The following diagram illustrates the probable metabolic fate of 2-chloro-1-phenylethan-1-amine derivatives.

Caption: Probable metabolic pathways for 2-chloro-1-phenylethan-1-amine derivatives.

Excretion

The parent compound and its metabolites are ultimately eliminated from the body. The primary routes of excretion are typically through the kidneys (urine) and liver (bile/feces). The physicochemical properties of the metabolites, such as their water solubility, will determine the predominant excretion pathway.

Experimental Protocols for Pharmacokinetic Characterization

To determine the ADME properties of novel 2-chloro-1-phenylethan-1-amine derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro ADME Assays

These assays are crucial for early-stage screening and mechanistic understanding.

Table 1: Key In Vitro ADME Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic or Thermodynamic Solubility | To determine the aqueous solubility, which impacts absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay | To assess the ability of the compound to cross biological membranes. |

| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay | To determine the rate of metabolic turnover by liver enzymes. |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | To quantify the extent of binding to plasma proteins. |

| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | To assess the potential for drug-drug interactions. |

Protocol: Liver Microsome Stability Assay

-

Preparation:

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a 0.5 M phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH solution in buffer.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Caption: Workflow for a liver microsome stability assay.

In Vivo Pharmacokinetic Studies

Animal models, typically rodents, are used to determine the pharmacokinetic profile of a compound in a whole organism.

Protocol: Rodent Pharmacokinetic Study

-

Dosing:

-

Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Process the blood to obtain plasma by centrifugation.

-

-

Sample Preparation and Analysis:

-

Pharmacokinetic Parameter Calculation:

-

Plot the plasma concentration versus time.

-

Use pharmacokinetic software to calculate key parameters.

-

Table 2: Key In Vivo Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t½ | Elimination half-life. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the apparent volume into which the drug distributes. |

| F% | Bioavailability, the fraction of the administered dose that reaches systemic circulation. |

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying drugs in biological matrices.[8][9] For compounds like 2-chloro-1-phenylethan-1-amine derivatives that may lack a strong chromophore, LC-MS/MS provides the necessary sensitivity and selectivity.[10] Gas chromatography (GC) can also be employed, often after derivatization of the amine group.[11]

Conclusion and Future Directions

The pharmacokinetic properties of 2-chloro-1-phenylethan-1-amine hydrochloride derivatives are a critical area of investigation for their development as potential therapeutic agents. While direct data is limited, a rational approach based on their structural similarity to other phenethylamines can guide their study. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize the ADME profile of these compounds. Future work should focus on generating empirical data for this class of molecules to establish clear structure-pharmacokinetic relationships, which will ultimately enable the design of safer and more effective drugs.

References

-

Silverman, R. B., & Zieske, P. A. (1986). 2-Chloro-2-phenylethylamine as a mechanistic probe and active site-directed inhibitor of monoamine oxidase from bovine liver mitochondria. Biochemistry, 25(2), 341-346. [Link]

-

Wikipedia. (n.d.). 2-Chloro-2-phenylethylamine. [Link]

-

PubChem. (n.d.). 2-Chloro-1-phenylethan-1-amine hydrochloride. [Link]

-

Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

-

ResearchGate. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

Edwards, D. J., & Blau, K. (1976). A method for the estimation of 2-phenylethylamine in human urine by gas chromatography. Clinica Chimica Acta, 70(1), 213-217. [Link]

-

MedCrave. (2017). Forensic toxicology: biological sampling and use of different analytical techniques. [Link]

-

PubMed. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

-

Frontiers. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. [Link]

Sources

- 1. acs.org [acs.org]

- 2. CAS 21998-50-5: 2-(4-chlorophenyl)-2-phenylethanamine hydr… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 6. 2-Chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-2-phenylethylamine as a mechanistic probe and active site-directed inhibitor of monoamine oxidase from bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of 2-Chloro-1-phenylethan-1-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Chloro-1-phenylethan-1-amine hydrochloride (CAS: 4561-45-9)

Introduction and Mechanistic Context

2-Chloro-1-phenylethan-1-amine hydrochloride is a highly versatile bifunctional building block utilized in advanced organic synthesis and pharmaceutical development. Featuring both a primary amine and a primary alkyl chloride adjacent to a chiral benzylic center, it serves as a critical precursor for the synthesis of substituted aziridines (specifically 2-phenylaziridine) and various nitrogen-containing heterocycles.

Causality in Synthetic Design

The most direct and high-yielding method for synthesizing this compound in a professional laboratory setting is the dehydroxylative chlorination of 2-amino-2-phenylethanol (phenylglycinol) using thionyl chloride ( SOCl2 ).

-

Reagent Selection: SOCl2 is selected over other chlorinating agents (like PCl5 or POCl3 ) because its byproducts—sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl )—are gaseous and easily removed from the reaction mixture, simplifying the downstream isolation of the hydrochloride salt.

-

Mechanistic Pathway: The primary amine first reacts with HCl (either added or generated in situ) to form the ammonium salt, protecting it from reacting with SOCl2 . The primary hydroxyl group then attacks the thionyl chloride to form a chlorosulfite intermediate, which undergoes nucleophilic substitution by chloride ions to yield the target alkyl chloride.

Safety & E-E-A-T Note: Literature indicates that 1-phenyl-2-chloroethylamine derivatives, particularly those formed during the chlorination of styrene, have demonstrated mutagenic properties in Salmonella typhimurium assays [1]. Consequently, all procedures must be executed within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Physicochemical Data

Understanding the physical properties of the target molecule is essential for optimizing isolation and analytical verification workflows.

Table 1: Key Physicochemical Properties [2]

| Property | Value | Analytical Significance |

| Molecular Formula | C8H11Cl2N | Confirms isotopic distribution in MS. |

| Molecular Weight | 192.08 g/mol | Target mass for low-resolution MS. |

| Exact Mass | 191.027 Da | Target mass for HRMS (ESI+). |

| Topological Polar Surface Area | 26 Ų | Indicates moderate polarity; guides chromatography. |

| Hydrogen Bond Donors | 2 | Influences solubility in polar protic solvents. |

| SMILES | C1=CC=C(C=C1)C(CCl)N.Cl | Structural verification for cheminformatics. |

Experimental Protocol

Equipment and Reagents

-

Reagents: 2-Amino-2-phenylethanol (1.0 eq), Thionyl chloride ( SOCl2 , 3.0 eq), Anhydrous chloroform or dichloromethane (solvent), Diethyl ether (precipitation solvent).

-

Equipment: 250 mL two-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, ice bath, and a gas scrubber system (to neutralize SO2 and HCl gases).

Step-by-Step Methodology

-

System Preparation: Flame-dry the glassware under an inert atmosphere (nitrogen or argon). Attach the reflux condenser to a gas scrubber containing a 1M NaOH solution to neutralize acidic off-gases.

-

Substrate Dissolution: Suspend 2-amino-2-phenylethanol (10.0 g, 72.9 mmol) in 100 mL of anhydrous chloroform in the round-bottom flask. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic reactions and minimizes the formation of degradation byproducts.

-

Reagent Addition: Place thionyl chloride (26.0 g, 16.0 mL, 218 mmol) in the addition funnel. Add the SOCl2 dropwise over 30 minutes to the vigorously stirred suspension.

-

Reflux & Conversion: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (approx. 60-65 °C for chloroform). Maintain reflux for 4 hours. Rationale: The initial addition forms the intermediate; thermal energy is required to drive the substitution mechanism to completion and expel the gaseous byproducts.

-

Concentration: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove the solvent and excess SOCl2 . Caution: Ensure the rotary evaporator pump is protected by a cold trap and an acid trap.

-

Precipitation and Isolation: Triturate the resulting crude oily residue with 150 mL of ice-cold anhydrous diethyl ether. The product, 2-chloro-1-phenylethan-1-amine hydrochloride, will precipitate as a white to off-white crystalline solid.

-

Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 50 mL of cold diethyl ether to remove non-polar organic impurities.

-

Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure hydrochloride salt.

Process Visualization

The following workflow diagram illustrates the critical stages of the synthesis, highlighting the phase changes and key interventions required for successful isolation.

Caption: Synthetic workflow for 2-chloro-1-phenylethan-1-amine HCl via dehydroxylative chlorination.

References

-

Formation of chloroamines from styrene under conditions mimicking those of water "chlorination" treatment Source: PubMed (National Institutes of Health) URL:[Link]

-

2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Application Notes & Protocols: The Strategic Utility of 2-Chloro-1-phenylethan-1-amine Hydrochloride in Pharmaceutical Synthesis

Abstract

2-Chloro-1-phenylethan-1-amine hydrochloride is a pivotal pharmaceutical intermediate, valued for its versatile reactivity in constructing the core scaffolds of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a reactive benzylic primary amine and an adjacent alkyl chloride, provides a strategic entry point for synthesizing a range of phenylethanolamine derivatives. This guide offers an in-depth exploration of its chemical properties, safety protocols, and core applications. We provide detailed, field-tested protocols for its use in key synthetic transformations and subsequent analytical characterization, designed for researchers, chemists, and professionals in drug development.

Introduction: A Versatile Building Block

2-Chloro-1-phenylethan-1-amine hydrochloride (CAS No: 4561-45-9) is an organic salt that serves as a stable precursor to the more reactive free amine.[1][2] The molecule's utility is rooted in its bifunctional nature: the primary amine acts as a nucleophile or a directing group, while the chloro group is a proficient leaving group, susceptible to nucleophilic substitution. This dual reactivity allows for sequential, controlled modifications, making it a valuable synthon for complex target molecules.

It is a key precursor to chiral β-amino alcohols, particularly 2-amino-1-phenylethanol, a structural motif present in various biologically active compounds.[3][4] These compounds are integral to pharmaceuticals targeting adrenergic receptors and other neurological pathways.

Physicochemical Properties

A thorough understanding of the intermediate's properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions. Sensitive to moisture and incompatible with strong oxidizing agents and bases. |

Safety, Handling, and Storage

Scientific integrity begins with safety. 2-Chloro-1-phenylethan-1-amine hydrochloride is a hazardous substance and requires stringent safety measures.[5]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as causing skin and serious eye irritation and is suspected of causing genetic defects. It is harmful if swallowed or in contact with skin.[6]

| Hazard | GHS Classification | Required PPE |

| Skin Contact | Skin Irritation, Category 2 (H315) | Chemical-resistant gloves (e.g., nitrile), lab coat.[5] |

| Eye Contact | Eye Irritation, Category 2 (H319) | Tightly fitting safety goggles or face shield.[5][7] |

| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated fume hood.[5] |

| Ingestion | Harmful if swallowed (H302) | Do not eat, drink, or smoke when handling.[6] |

| Long-Term | Suspected of causing genetic defects (H341) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] |

Handling and Storage Protocols

-

Handling: Always handle within a certified chemical fume hood. Prevent dust dispersion. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert gas and protect from moisture, as the compound is hygroscopic and can hydrolyze.

-

Incompatibilities: Avoid contact with strong oxidizing agents and bases.

Core Synthetic Applications

The primary value of this intermediate lies in its ability to undergo nucleophilic substitution at the carbon bearing the chlorine atom. This reaction is the cornerstone of its utility in building more complex pharmaceutical scaffolds.

Caption: Versatility of 2-chloro-1-phenylethan-1-amine in synthesis.

Synthesis of 2-Amino-1-phenylethanol Derivatives

A key transformation is the hydrolysis of the chloride to a hydroxyl group, yielding 2-amino-1-phenylethanol. This product is a crucial intermediate for various pharmaceuticals.[3] The reaction is typically performed in an aqueous basic solution, where hydroxide or ammonia acts as the nucleophile.

Synthesis of N-Substituted Phenylethanolamines

The intermediate is used to synthesize N-substituted phenylethanolamines, which are prevalent in many drug classes. For example, reaction with a primary or secondary amine can yield intermediates for drugs like mirabegron.[8] This involves the nucleophilic amine attacking the electrophilic carbon, displacing the chloride.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: Synthesis of (Racemic) 2-Amino-1-phenylethanol via Hydrolysis

This protocol details the conversion of the chloro-amine intermediate to the corresponding amino alcohol. The causality behind this protocol is a straightforward SN2 reaction, where a hydroxide source displaces the chloride.

Principle: The chloro group is substituted by a hydroxyl group via nucleophilic attack. Using a large excess of aqueous ammonia provides both the nucleophile (water/hydroxide) and the base to neutralize the resulting HCl, driving the reaction to completion.

Materials & Reagents:

-

2-Chloro-1-phenylethan-1-amine hydrochloride

-

30% Ammonium hydroxide (NH₄OH) solution

-

Methanol (MeOH)

-

Deionized water

-

Sodium chloride (NaCl)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

TLC plates (silica gel), developing chamber, UV lamp

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-chloro-1-phenylethan-1-amine hydrochloride in 50 mL of methanol. Stir until a homogenous solution is formed.

-

Amination/Hydrolysis: Add 100 mL of 30% aqueous ammonium hydroxide to the solution. Causality: The large excess of NH₄OH serves as both the base and, through equilibrium with water, the nucleophilic hydroxide source. It ensures the starting material is deprotonated to its free amine form and neutralizes any generated acid.

-

Reaction: Seal the flask and stir the mixture at room temperature for 48-72 hours.

-

In-Process Check (Self-Validation): Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol with a drop of ammonia). The starting material should have a different Rf value than the more polar amino alcohol product. The reaction is complete when the starting material spot is no longer visible.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction Work-up: To the remaining aqueous phase, add 15 g of sodium chloride to saturate the solution. Causality: Salting out reduces the solubility of the organic product in the aqueous layer, improving extraction efficiency.

-

Adjust the pH of the aqueous phase to ~12 using additional 30% ammonium hydroxide. Causality: This ensures the amino alcohol product is in its free base form, maximizing its solubility in the organic extraction solvent.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-phenylethanol as an oil or white solid.[3]

Caption: Workflow for the synthesis of 2-amino-1-phenylethanol.

Protocol 2: Analytical Purity Determination by HPLC

This protocol provides a starting point for developing a robust HPLC method for quality control, based on methods for structurally similar compounds.[9][10]

Principle: Reversed-phase HPLC separates compounds based on their polarity. For small, polar amines lacking a strong UV chromophore, a cyano (CN) column can provide better retention and selectivity than a standard C18 column. Detection at a low UV wavelength is required.

Instrumentation & Conditions:

| Parameter | Specification | Rationale |

| Instrument | High-Performance Liquid Chromatograph | Standard analytical instrument. |

| Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) | A cyanopropyl column offers alternative selectivity for polar analytes.[9][10] |

| Mobile Phase | 40:60 (v/v) 10mM K₂HPO₄ (pH 8.0) : Acetonitrile | The buffered aqueous/organic mobile phase is typical for reversed-phase chromatography. The basic pH ensures the amine is in its free base form.[9][10] |

| Flow Rate | 0.8 mL/min | A standard flow rate for analytical columns of this dimension.[10] |

| Column Temp. | 30 °C | Provides consistent retention times.[10] |

| Detection | UV at 195 nm | Necessary due to the lack of a strong chromophore in the molecule.[9][10] |

| Injection Vol. | 20 µL | Standard injection volume. |

Procedure:

-

Mobile Phase Preparation: Prepare a 10mM solution of dipotassium hydrogen phosphate (K₂HPO₄) in HPLC-grade water. Adjust the pH to 8.0 with phosphoric acid. Mix with acetonitrile in a 40:60 ratio. Filter and degas thoroughly.

-

Standard Preparation: Accurately weigh and dissolve ~10 mg of a reference standard of 2-chloro-1-phenylethan-1-amine hydrochloride in the mobile phase to create a 1.0 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Purity Calculation: Determine purity based on the area percent of the main peak relative to any impurity peaks.

Caption: Troubleshooting guide for common synthesis issues.

Conclusion

2-Chloro-1-phenylethan-1-amine hydrochloride stands as a testament to the strategic importance of well-designed intermediates in pharmaceutical development. Its predictable reactivity, coupled with its stable hydrochloride form, allows for its safe storage and precise deployment in complex synthetic routes. By understanding its fundamental chemistry, adhering to strict safety protocols, and employing robust analytical validation, researchers can effectively leverage this compound to construct the next generation of phenylethanolamine-based therapeutics. The protocols and insights provided herein serve as a comprehensive foundation for its application in both academic research and industrial drug discovery.

References

-

Sciencemadness.org. Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

-

PubChem. 2-Chloro-1-phenylethan-1-amine hydrochloride. [Link]

- Google Patents. (2021). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. KR20210073972A.

- Google Patents. (2022). High performance liquid detection method for 2-chloroethylamine hydrochloride. CN109765305B.

Sources

- 1. 2-Chloro-1-phenylethan-1-amine hydrochloride | C8H11Cl2N | CID 121209490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 4561-45-9 - TRC - 2-Chloro-1-phenylethan-1-amine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CAS 7568-93-6: 2-Amino-1-phenylethanol | CymitQuimica [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

Application Note: 2-Chloro-1-phenylethan-1-amine Hydrochloride in Asymmetric Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary